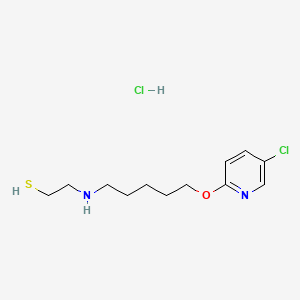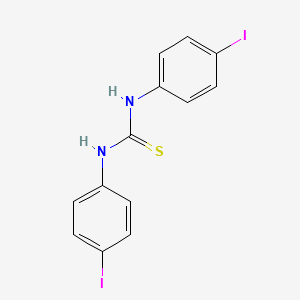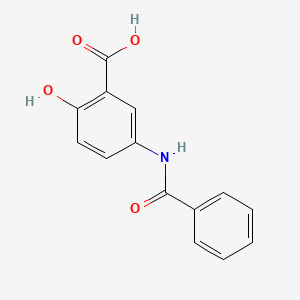
N-(2-Butenyl)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Butenyl)-3,4,5-trimethoxybenzamide: is an organic compound characterized by the presence of a benzamide core substituted with three methoxy groups and a 2-butenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Butenyl)-3,4,5-trimethoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzoic acid and 2-butenylamine.
Activation of Carboxylic Acid: The carboxylic acid group of 3,4,5-trimethoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Amide Bond Formation: The activated carboxylic acid reacts with 2-butenylamine to form the amide bond, yielding this compound.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the coupling reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(2-Butenyl)-3,4,5-trimethoxybenzamide can undergo oxidation reactions, particularly at the 2-butenyl side chain, leading to the formation of epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives, such as N-(butyl)-3,4,5-trimethoxybenzamide.
Substitution: The methoxy groups on the benzene ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for oxidative cleavage.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide under basic conditions.
Major Products
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Saturated amides.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-Butenyl)-3,4,5-trimethoxybenzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential bioactivity. The presence of the trimethoxybenzamide moiety suggests possible interactions with biological targets, which could lead to the development of new pharmaceuticals.
Medicine
This compound is investigated for its potential therapeutic properties. Compounds with similar structures have shown activity against various diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the unique chemical structure of the benzamide core.
Mechanism of Action
The mechanism by which N-(2-Butenyl)-3,4,5-trimethoxybenzamide exerts its effects depends on its interaction with molecular targets. The trimethoxybenzamide moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The 2-butenyl side chain may also play a role in binding to specific sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
N-(2-Butenyl)-3,4,5-trimethoxybenzoate: Similar structure but with an ester linkage instead of an amide.
N-(2-Butenyl)-3,4,5-trimethoxyphenylacetamide: Contains a phenylacetamide core.
N-(2-Butenyl)-3,4,5-trimethoxybenzylamine: Features a benzylamine core.
Uniqueness
N-(2-Butenyl)-3,4,5-trimethoxybenzamide is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the 2-butenyl side chain offers additional sites for chemical modification, enhancing its versatility in synthetic applications.
This compound’s unique structure and reactivity make it a valuable tool in various scientific and industrial fields, offering numerous possibilities for further research and development.
Properties
Molecular Formula |
C14H19NO4 |
|---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
N-[(E)-but-2-enyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C14H19NO4/c1-5-6-7-15-14(16)10-8-11(17-2)13(19-4)12(9-10)18-3/h5-6,8-9H,7H2,1-4H3,(H,15,16)/b6-5+ |
InChI Key |
RVLSIPILCBIDPI-AATRIKPKSA-N |
Isomeric SMILES |
C/C=C/CNC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Canonical SMILES |
CC=CCNC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-ethoxyphenyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11998708.png)
![N'-[(E)-(4-bromophenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B11998710.png)
![2-[3-(Benzyloxy)propyl]malonic acid](/img/structure/B11998716.png)


![5-(4-methylphenyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11998730.png)


![Ethyl [5-(5-nitrofuran-2-yl)-2-oxo-1,3,4-thiadiazol-3(2H)-yl]acetate](/img/structure/B11998746.png)


![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B11998757.png)
![2-[(5-Chloro-2-nitrophenyl)sulfanyl]benzoic acid](/img/structure/B11998766.png)
![4-{[(E)-9-anthrylmethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998788.png)
